N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide
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Overview
Description
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide typically involves the following steps:
Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran derivative. This can be achieved through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Carbamoylation: The benzofuran derivative is then subjected to carbamoylation using isocyanates to introduce the carbamoyl group.
Oxalamide Formation: The final step involves the reaction of the carbamoylbenzofuran with 4-methoxyphenethylamine in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control parameters.
Chemical Reactions Analysis
Types of Reactions
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-methoxyphenethyl)oxalamide: can be compared with other oxalamides and benzofuran derivatives.
This compound: is unique due to its specific substitution pattern and functional groups, which may confer distinct properties compared to other similar compounds.
Uniqueness
The uniqueness of this compound lies in its combination of benzofuran and oxalamide moieties, which may result in unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-27-13-8-6-12(7-9-13)10-11-22-19(25)20(26)23-16-14-4-2-3-5-15(14)28-17(16)18(21)24/h2-9H,10-11H2,1H3,(H2,21,24)(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPLOMIDOMQGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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